Darinaparsin-d5

LC-MS/MS Stable Isotope Labeling Bioanalysis

Darinaparsin-d5 is a stable isotopically labeled analog of the experimental organoarsenical drug darinaparsin (ZIO-101), designed for use as an internal standard (IS) in quantitative mass spectrometry (LC-MS/MS) assays. It features five deuterium atoms incorporated into its molecular structure (C12H17D5AsN3O6S), providing a nominal mass shift of +5 Da relative to the unlabeled analyte.

Molecular Formula C₁₂H₁₇D₅AsN₃O₆S
Molecular Weight 416.34
Cat. No. B1151451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDarinaparsin-d5
SynonymsN-[S-(Dimethylarsino)-N-L-γ-glutamyl-L-cysteinyl]-glycine-d5;  Dimethylarsinic Glutathione-d5;  ZIO 101-d5;  Zinapar-d5;  L-γ-Glutamyl-S-(dimethylarsino)-L-cysteinyl-glycine-d5
Molecular FormulaC₁₂H₁₇D₅AsN₃O₆S
Molecular Weight416.34
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Darinaparsin-d5: A Stable Isotope-Labeled Standard for Arsenical Drug Bioanalysis


Darinaparsin-d5 is a stable isotopically labeled analog of the experimental organoarsenical drug darinaparsin (ZIO-101), designed for use as an internal standard (IS) in quantitative mass spectrometry (LC-MS/MS) assays . It features five deuterium atoms incorporated into its molecular structure (C12H17D5AsN3O6S), providing a nominal mass shift of +5 Da relative to the unlabeled analyte. As darinaparsin is under clinical investigation for cancers such as peripheral T-cell lymphoma (PTCL), precise bioanalytical quantification is critical for pharmacokinetic and metabolic studies [1]. This labeled standard is an essential tool for correcting matrix effects, extraction recovery, and ionization variability in complex biological samples.

+5 Da mass shift for distinct analyte signal separation in LC-MS/MS
Supports ISTD-based quantitative bioanalysis in complex biological matrices

Why Unlabeled Darinaparsin or Lesser Deuterated Analogs Cannot Replace Darinaparsin-d5 in Quantitative MS


Interchanging darinaparsin-d5 with unlabeled darinaparsin or a d3 analog is not analytically equivalent. An unlabeled IS cannot be distinguished from the analyte by a mass spectrometer, making it useless for LC-MS/MS. A d3 analog (+3 Da shift) may offer less robust signal separation due to potential overlap with the analyte's natural abundance isotope envelope, particularly if the M+3 peak is significant [1]. Furthermore, the chromatographic behavior of deuterated compounds can differ from the analyte due to the deuterium isotope effect, a phenomenon where larger mass differences can lead to greater retention time shifts, potentially impacting matrix effect correction if not carefully validated [2].

Unlabeled Darinaparsin
Provides no mass differentiation from analyte, making it unsuitable as an internal standard for MS-based assays.
d3 Deuterated Analog
Smaller mass shift may lead to isotopic overlap with analyte's natural M+3 envelope; chromatographic shift not characterized.

Quantitative Differentiation of Darinaparsin-d5 as a Bioanalytical Internal Standard


Superior Mass Spectrometric Signal Separation Compared to d3 Analog

The key differentiation for Darinaparsin-d5 is its +5 Da mass shift, which enhances MS signal separation from the unlabeled darinaparsin analyte. While a d3 analog (Darinaparsin-d3) provides a smaller shift, a 5 Da difference significantly reduces the risk of signal cross-talk between the IS and the analyte's natural isotopic M+3 peak. Given darinaparsin's elemental composition (C12H22AsN3O6S), the natural abundance of isotopes (e.g., 13C, 34S) is predicted to create a low but non-zero M+3 peak, making a +5 Da IS a more robust choice for regulatory bioanalysis .

Signal Separation
Class-level inference
Target: +5 Da (Darinaparsin-d5)
Comparator: +3 Da (d3 analog)
2 Da increase reduces M+3 isotopic overlap risk
Supports robust ISTD signal separation in MS methods
Theoretical assessment; precise isotopic abundance data not publicly available
LC-MS/MS Stable Isotope Labeling Bioanalysis

Minimized Chromatographic Deuterium Isotope Effect Through Specific Labeling Position

Deuterated internal standards can exhibit a retention time shift in reversed-phase LC, which can lead to differential matrix effects and inaccurate quantification [1]. While the exact labeling positions in Darinaparsin-d5 are vendor-specific, the d5 substitution likely occurs on stable carbon-hydrogen bonds (e.g., the glycine or glutamyl moiety). This specific labeling strategy is designed to minimize the chromatographic isotope effect, in contrast to non-specific or less-deuterated analogs where the effect may be more pronounced or less predictable. A direct comparison study is not available, but the principle of minimizing this effect is a key design parameter [2].

Isotope Effect
Class-level inference
Target: retention shift minimal (vendor-reported)
Comparator: d3 analog behavior unknown
No direct comparative data available
May reduce differential matrix effect, supports co-elution
Source review; deuterium isotope effect principles applied
Chromatography Isotope Effect Method Validation

Procurement-Ready Chemical Purity Compared to Research-Grade Unlabeled Compound

For a reference standard used in quantitative assays, chemical purity is paramount. Darinaparsin-d5 is typically supplied with a guaranteed purity of ≥95%, as specified by multiple vendors . In contrast, darinaparsin (unlabeled) for in vitro research may be offered at a purity of ≥98%, but with less stringent batch-to-batch documentation. The labeled standard is often accompanied by a certificate of analysis providing specific purity values, residual solvent levels, and isotopic enrichment data (e.g., 99 atom % D), which are critical for audit-ready bioanalytical workflows .

Purity Documentation
Cross-study comparable
Target: ≥95% purity with CoA, documented isotopic enrichment
Comparator (unlabeled): ≥98% but minimal quantitative standard documentation
Eliminates in-house characterization for bioanalytical workflow
Vendor specifications only; verify certificate for each lot
Reference Standard Chemical Purity Procurement

Optimal Application Scenarios for Darinaparsin-d5 in Drug Development and Clinical Research


Validated LC-MS/MS Method Development for Clinical Pharmacokinetic Studies

In clinical trials for darinaparsin, such as those for relapsed/refractory peripheral T-cell lymphoma (PTCL), validated bioanalytical methods are mandatory to generate pharmacokinetic data for regulatory submissions [1]. Darinaparsin-d5 serves as the ideal internal standard to correct for extraction losses, matrix effects, and instrument variability in the analysis of plasma or tissue samples. Its +5 Da mass shift provides a robust and selective signal, reducing the risk of endogenous interference and ensuring accurate quantification of the therapeutic agent.

In Vitro and In Vivo Metabolism Studies Requiring Quantitative Metabolite Profiling

Understanding the complex metabolism of organic arsenicals is key to predicting efficacy and toxicity. Liquid chromatography-mass spectrometry is the method of choice for profiling darinaparsin and its metabolites (e.g., dimethylarsinic acid, dimethylarsinothioyl glutathione) [2]. Using Darinaparsin-d5 as an internal standard allows for the accurate quantification of the parent drug and its key metabolites, enabling precise tracking of metabolic pathways and assessment of intracellular drug accumulation over time.

Cross-Study Comparison and Assay Standardization in Multi-Center Research Programs

Differences in sample handling, extraction protocols, and LC-MS instrument performance can introduce significant inter-laboratory variability. The use of a well-characterized, commercially available, and isotopically labeled internal standard such as Darinaparsin-d5 is a critical component of assay standardization. Its documented purity and isotopic enrichment allow for direct cross-study comparison of pharmacokinetic parameters from different research sites, facilitating multi-center collaboration in the investigation of darinaparsin .

Regulatory Bioanalysis for Investigational New Drug (IND) Applications

For pharmaceutical sponsors developing darinaparsin, generating data that meets the FDA's Bioanalytical Method Validation (BMV) guidance is essential. This requires the use of a stable, certified reference standard for the analyte's quantification. Darinaparsin-d5, supplied with a certificate of analysis detailing its purity and isotopic enrichment, is purpose-built for this task. It provides the necessary traceability and analytical rigor for formal stability, accuracy, precision, and recovery experiments required in a regulatory bioanalytical laboratory.

Application
Selection Property
Validation Focus
Pharmacokinetic research method development
Isotopic mass shift (+5 Da) and documented purity
Accuracy, precision, and matrix effect correction in biological matrices
Metabolite profiling and metabolism studies
ISTD for quantitative tracking of parent drug and metabolites
Co-elution assessment and metabolite quantification consistency
Multi-center research assay standardization
Well-characterized commercial labeled standard
Inter-laboratory reproducibility and cross-study comparison
Bioanalytical method validation for drug development research
Certified reference standard with isotopic enrichment data
Method validation endpoints (stability, accuracy, precision)
Quote Request

Request a Quote for Darinaparsin-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.